Dbco-AF488
Description
Evolution of Bioorthogonal Click Chemistry in Biological Research
The concept of bioorthogonal chemistry emerged from the broader field of click chemistry, which emphasizes efficient, reliable, and modular reactions. acs.orgnobelprize.orgntu.edu.sg While early click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), were highly efficient, the requirement for a cytotoxic copper catalyst limited their direct application in living systems. nobelprize.orgrsc.orgnih.gov This spurred the development of truly bioorthogonal reactions that could proceed under physiological conditions without harmful byproducts or interference with biological functions. nobelprize.orgntu.edu.sgrsc.orgmdpi.com The introduction of copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), marked a significant step forward, enabling a wide array of in vivo and in situ biological studies. rsc.orgmdpi.comnih.govbroadpharm.com
Strategic Integration of Dibenzocyclooctyne (DBCO) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of copper-free bioorthogonal chemistry. rsc.orgmdpi.comnih.govbroadpharm.com This reaction relies on the inherent strain energy of cyclic alkynes to overcome the activation barrier for reacting with azides, forming a stable triazole linkage without the need for a catalyst. rsc.orgnih.govbroadpharm.com Dibenzocyclooctyne (DBCO), also known as ADIBO, is a widely used strained alkyne in SPAAC due to its high reactivity compared to other cyclooctynes. lumiprobe.comlumiprobe.com The rigid, strained eight-membered ring containing a triple bond provides the necessary driving force for the reaction with azides under mild, physiological conditions. rsc.orgnih.govbroadpharm.com This allows for efficient and specific labeling of azide-tagged biomolecules in complex biological environments. lumiprobe.comlumiprobe.combroadpharm.com
Role of Alexa Fluor 488 (AF488) as a Photostable Fluorophore in Advanced Bioimaging
Alexa Fluor 488 (AF488) is a popular and well-characterized fluorescent dye belonging to the Alexa Fluor family. lumiprobe.comsyronoptics.comsyronoptics.com These dyes are known for their superior brightness, photostability, and water solubility compared to traditional fluorophores like fluorescein (B123965) isothiocyanate (FITC). syronoptics.comsyronoptics.comoptolongfilter.com AF488 exhibits bright green fluorescence with an excitation maximum around 495 nm and an emission maximum around 519 nm. lumiprobe.combaseclick.eucarlroth.com Its high photostability is particularly advantageous for long-term imaging experiments and applications requiring prolonged exposure to excitation light, such as fluorescence microscopy and flow cytometry. syronoptics.comsyronoptics.comoptolongfilter.com The brightness of AF488 contributes to a high signal-to-noise ratio, enabling the detection of low-abundance targets. syronoptics.comoptolongfilter.com
Convergent Design and Utility of Dbco-AF488 in Academic Research
This compound is a conjugate that merges the bioorthogonal reactivity of DBCO with the excellent fluorescence properties of AF488. lumiprobe.combaseclick.eulumiprobe.com This convergent design allows researchers to fluorescently label azide-containing biomolecules specifically and efficiently within biological systems using the copper-free SPAAC reaction. lumiprobe.combaseclick.eulumiprobe.com The DBCO moiety selectively reacts with azide (B81097) groups, which can be introduced into biomolecules (e.g., proteins, glycans, nucleic acids) through metabolic labeling or chemical modification. diva-portal.orgresearchgate.netacs.org Once the SPAAC reaction occurs, the AF488 fluorophore provides a bright and photostable signal for visualization and analysis using fluorescence-based techniques. lumiprobe.combaseclick.eulumiprobe.com
This makes this compound a versatile tool in academic research for various applications, including:
Live-cell imaging: Labeling and tracking biomolecules in living cells without toxicity concerns associated with copper catalysts. lumiprobe.combaseclick.eulumiprobe.comcsic.es
Glycan imaging: Visualizing newly synthesized glycans by incorporating azide-modified sugars and subsequently labeling with this compound. researchgate.net
Protein labeling: Studying protein synthesis, trafficking, or post-translational modifications by incorporating azide-modified amino acids or tags. acs.orgelifesciences.org
Material science and bioconjugation: Creating fluorescently labeled biomaterials or conjugates for diverse applications. cenmed.comwur.nl
The properties of this compound, such as its molecular weight, formula, and spectral characteristics, are important for its application in these research areas. lumiprobe.combaseclick.eucarlroth.comjenabioscience.com
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₂₈N₄O₁₁S₂ | baseclick.eucarlroth.comjenabioscience.com |
| Molecular Weight | ~792.8 g/mol | lumiprobe.combaseclick.eucarlroth.comjenabioscience.com |
| Appearance | Orange to light red solid | lumiprobe.comcarlroth.comjenabioscience.com |
| Solubility | Water, DMSO, DMF | lumiprobe.combaseclick.eucarlroth.com |
| Excitation Maximum | 495 nm (or 494 nm) | lumiprobe.combaseclick.eucarlroth.comjenabioscience.com |
| Emission Maximum | 519 nm (or 517 nm) | lumiprobe.combaseclick.eucarlroth.comjenabioscience.com |
| Extinction Coefficient (ε) | ~73,000 - 73.0 L mmol⁻¹ cm⁻¹ | baseclick.eucarlroth.comjenabioscience.com |
Detailed research findings highlight the effectiveness of this compound in specific contexts. For instance, it has been used to label azide groups on cell membranes generated via metabolic glycoengineering, enabling fluorescence detection and analysis by flow cytometry and Western Blot. researchgate.net Studies have also demonstrated its utility in super-resolution microscopy for imaging nanoscale lipid heterogeneity in living cells labeled with an azide-based cholesterol probe. csic.es Furthermore, this compound has been employed in exploring the structural dynamics of membrane proteins and in studies involving the detection of azide-modified bacteria. acs.orgelifesciences.org These examples underscore the compound's utility in providing a fluorescent handle for visualizing biomolecules tagged with azides through bioorthogonal SPAAC chemistry.
Table 2: Selected Research Applications Utilizing this compound
| Application Area | Example Research Finding | Source |
| Cell Surface Labeling | Used to label azide groups on cell membranes generated by metabolic glycoengineering for fluorescence detection via flow cytometry and Western Blot. researchgate.net | researchgate.net |
| Super-Resolution Microscopy | Employed to image nanoscale lipid heterogeneity in living cells using an azide-based cholesterol probe. csic.es | csic.es |
| Membrane Protein Structural Studies | Used to label modified membrane proteins for exploring structural dynamics. elifesciences.org | elifesciences.org |
| Bacterial Imaging | Applied in the detection of azide-modified bacteria. acs.org | acs.org |
| Bioconjugation for Nanoparticles | Used to functionalize nanoparticles via SPAAC for imaging and therapeutic applications. wur.nl | wur.nl |
The stability of both the DBCO and azide groups contributes to the reliability of the labeling reaction. broadpharm.comwur.nl The reaction is highly specific, with azides reacting exclusively with DBCO even in the presence of other functional groups commonly found in biological samples. broadpharm.comwur.nl These characteristics, combined with the advantageous properties of the AF488 fluorophore, establish this compound as a valuable reagent for fluorescent labeling through copper-free click chemistry in diverse biological and material science research.
Structure
2D Structure
Properties
Molecular Formula |
C39H28N4O11S2 |
|---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C39H28N4O11S2/c40-29-15-13-26-33(27-14-16-30(41)37(56(51,52)53)35(27)54-34(26)36(29)55(48,49)50)25-12-11-23(19-28(25)39(46)47)38(45)42-18-17-32(44)43-20-24-7-2-1-5-21(24)9-10-22-6-3-4-8-31(22)43/h1-8,11-16,19,40H,17-18,20,41H2,(H,42,45)(H,46,47)(H,48,49,50)(H,51,52,53) |
InChI Key |
BNVKILBVLFUYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Mechanistic Principles of Dbco Af488 Reactivity
Factors Influencing Conjugation Efficiency of Dbco-AF488
The efficiency of conjugating this compound to azide-functionalized molecules is influenced by several factors, including the molar ratios of reactants, incubation time and temperature, and the concentration of reactive groups on substrate surfaces. Optimizing these parameters is crucial for achieving high conjugation yields and minimizing unwanted side reactions or unreacted starting materials. bldpharm.comrsc.orgnih.govnih.govacs.orgbiorxiv.org
Determining the optimal molar ratio of this compound (or the DBCO-functionalized partner) to the azide-containing molecule is critical for maximizing conjugation efficiency. Using an appropriate molar excess of one reactant can drive the reaction to completion for the limiting reactant.
Recommendations often suggest using a molar excess of the DBCO-conjugate relative to the azide-containing protein, typically ranging from 1.5 to 10 equivalents. thermofisher.comthermofisher.com For antibody-small molecule conjugations, a 7.5-fold molar excess of one coupling partner has been recommended. thermofisher.comthermofisher.com However, the optimal ratio can vary depending on the specific molecules being conjugated and their concentrations. thermofisher.com For instance, a study on nanoparticle functionalization found that a 2:1 molar ratio of DBCO to AF-488 dye produced the highest conjugation efficiency, potentially due to reduced steric hindrance. wur.nl Conversely, for protein conjugation to a surface, a molar excess of about 5 to 10 mol of DBCO per mol of antibody resulted in the highest conjugation yield in the subsequent click chemistry reaction. researchgate.net Using too high a molar excess of DBCO-NHS in some cases led to protein precipitation and lower reaction yield. researchgate.net
Table 3: Recommended Molar Excess of Crosslinker to Protein for Amine Conjugation (Prior to Click Reaction)
| Protein Concentration | Recommended Molar Excess of NHS Ester Crosslinker |
| 0.5 to ≤1 mg/mL | 20–40X |
| >1 to 5 mg/mL | 10–20X |
Note: This table refers to the initial labeling of a protein with an NHS-ester-activated DBCO crosslinker, not the final click reaction ratio. thermofisher.com
The incubation time and temperature of the SPAAC reaction can impact conjugation efficiency. While the SPAAC reaction with DBCO is relatively fast, allowing for reactions to be complete within a few hours at room temperature, extending the reaction time can sometimes improve efficiency, especially when reactant concentrations are low or steric hindrance is a factor. interchim.frnanopartz.com
Typical reaction times range from 2 to 12 hours at room temperature, although overnight incubation (at least 12 hours) at 4°C is also an option, particularly for temperature-sensitive biomolecules like antibodies. interchim.frjenabioscience.comthermofisher.comnanopartz.com Some research suggests that for certain conjugations, extending the reaction time to 24 hours can enhance access to available DBCO groups, especially at lower molar ratios. wur.nl However, other studies have shown that the reaction can saturate within a few hours, with minimal improvement beyond that point. researchgate.net
As mentioned earlier, while temperature can influence reaction rates, studies have shown that increasing the temperature from room temperature to 37°C may not significantly improve conjugation efficiency in all cases, particularly when optimal molar ratios are used. wur.nl
When conjugating this compound or a DBCO-functionalized molecule to a surface containing azide (B81097) groups, the concentration or density of reactive groups on the surface plays a significant role in conjugation efficiency. A higher density of accessible reactive groups on the surface generally leads to a higher degree of labeling. wur.nlacs.org
Studies involving the functionalization of nanoparticles and cell surfaces have demonstrated that the amount of conjugated molecule is dependent on the initial amount of reactive groups (e.g., DBCO or azide) present on the surface. wur.nlacs.orgresearchgate.net However, steric hindrance can become a limiting factor at very high densities of reactive groups, potentially reducing the accessibility of some sites for conjugation. wur.nlacs.org Optimizing the surface density of reactive groups is therefore important for maximizing conjugation efficiency.
Table 4: Influence of DBCO Concentration on Conjugation Efficiency to Nanoemulsions
| Mol % DBCO on Nanoemulsion | Relative Clicking Efficiency (% Reacted DBCO) |
| 0.2 | Not detectable |
| 0.5 | Low |
| 1 | 3.3-fold increase vs 0.5 mol % |
| 5 | 5.6-fold increase vs 1 mol %, 21.6 ± 2.6% |
Data adapted from a study on DBCO-functionalized nanoemulsions. researchgate.netresearchgate.net
Solvent System Considerations in SPAAC Reactions
The choice of solvent system can significantly influence the rate and efficiency of SPAAC reactions involving cyclooctynes like DBCO. SPAAC reactions are generally compatible with aqueous environments, making them suitable for biological applications creativepegworks.comresearchgate.net. However, the inclusion of organic cosolvents can impact the reaction kinetics researchgate.netacs.org.
Studies have investigated the effect of various organic cosolvents on the rate of strain-promoted azide-alkyne cycloaddition with cyclooctynes. For instance, the use of organic-aqueous mixtures has been shown to modulate reaction rates for different cyclooctynes, including dibenzocyclooctyne derivatives acs.org. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been observed to facilitate more efficient reactions compared to less-polar solvents in certain azide-alkyne cycloaddition reactions acs.org.
While SPAAC is tolerant to changes in buffer conditions like buffer identity, ionic strength, and pH, the presence of organic cosolvents should be carefully considered as they can affect the reaction rate researchgate.netacs.org. This implies that while bioconjugation reactions with DBCO can often be performed in buffers compatible with the biomolecules being labeled, optimization of the solvent composition may be necessary to achieve desired reaction kinetics, especially when dealing with hydrophobic reagents such as fluorophores acs.org.
Minimizing Non-Specific Interactions and Reactivity Artifacts of this compound
Minimizing non-specific interactions and reactivity artifacts is crucial for achieving accurate and reliable labeling with this compound, particularly in complex biological samples or when working with surfaces. Non-specific binding can lead to background signal and misinterpretation of results.
Several strategies are employed to mitigate non-specific interactions. Blocking agents are commonly used, especially when labeling molecules immobilized on surfaces or particles bangslabs.comresearchgate.net. These agents, often protein-containing solutions or detergents like Tween, are applied after the primary conjugation reaction to block sites on the substrate that could otherwise non-specifically bind the fluorescent conjugate or other components of the sample bangslabs.comresearchgate.net. The type and concentration of the blocking agent should be carefully selected and optimized to ensure effective blocking without interfering with the specific binding or contributing to non-specific binding itself bangslabs.com.
Careful consideration of buffer components is also important, as certain substances can potentially inhibit the click chemistry reaction or contribute to unwanted side reactions bangslabs.com. For example, buffers containing free amines or azides might need to be avoided depending on the specific chemistry being employed bangslabs.com.
Furthermore, the strategy used for conjugating the DBCO moiety to the target molecule can influence the specificity of labeling. Site-specific conjugation methods, such as enzymatic modification of antibodies, can help ensure that the fluorescent label is attached at a defined location, minimizing non-specific labeling that might occur with less controlled methods that target widely distributed functional groups like lysines rsc.orgnih.gov. This site-specific approach can lead to improved orientation of the labeled molecule and reduced non-specific interactions rsc.org.
While DBCO exhibits high selectivity towards azides, potential off-target reactions, such as reactions with thiols, should be considered nih.gov. Designing experiments and potentially incorporating strategies to minimize such side reactions, or utilizing conjugation approaches that favor the desired click reaction, can help improve the specificity and reduce reactivity artifacts nih.gov. Evaluating the reaction in complex biological media, such as plasma, can reveal unexpected behaviors and guide optimization for in vivo applications rsc.org.
Advanced Methodologies for Bioconjugation and Labeling with Dbco Af488
Strategies for Site-Specific Functionalization
Achieving site-specific functionalization is crucial for creating homogeneous bioconjugates with well-defined properties. Dbco-AF488 is employed in several strategies to achieve this goal, often by targeting azide (B81097) groups introduced specifically at desired locations within biological systems lumiprobe.comumich.eduwikipedia.orguni-freiburg.de.
Metabolic Glycoengineering for Azide Introduction in Biological Systems
Metabolic glycoengineering is a powerful technique used to introduce azide functional groups into cellular glycans. This involves incubating cells with a synthetic azide-modified sugar precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) acs.orgnih.gov. Once inside the cell, Ac4ManNAz is hydrolyzed and enters the sialic acid biosynthetic pathway, resulting in the incorporation of N-azidoacetyl sialic acid residues onto the cell surface glycocalyx acs.orgresearchgate.net. These metabolically introduced azide groups then serve as specific targets for labeling with this compound via SPAAC acs.orgnih.govnih.gov.
Studies have demonstrated the dose-dependent incorporation of azide groups on cell membranes using this method. For instance, treating cells with increasing concentrations of Ac4ManNAz led to higher cell membrane fluorescence signals after labeling with this compound acs.orgresearchgate.netnih.gov. The efficiency of azide incorporation can vary depending on the cell line and incubation time acs.org.
Genetic Incorporation of Non-Canonical Amino Acids for Targeted Labeling
While the search results did not provide specific details on the genetic incorporation of non-canonical amino acids specifically for labeling with this compound, this general strategy involves genetically encoding an aminoacyl-tRNA synthetase and a tRNA pair that allows for the incorporation of an azide- or alkyne-bearing non-canonical amino acid into proteins at specific codons. Subsequently, this compound (containing the alkyne) or an azide-modified probe could be used to label the protein via click chemistry.
Antibody and Protein Modification Approaches Utilizing this compound
This compound is used for the modification of antibodies and other proteins, often to create fluorescently labeled conjugates for research applications lumiprobe.comumich.eduwikipedia.orguni-freiburg.decenmed.com. Traditional methods of protein modification, such as those targeting lysine (B10760008) residues, can lead to heterogeneous products due to the abundance of these residues rsc.org. Site-specific strategies are employed to overcome this.
One approach involves enzymatic methods, such as using bacterial transglutaminase (BTG) to modify specific glutamine residues in antibodies, allowing for the introduction of DBCO moieties at defined sites mdpi.com. Alternatively, azide groups can be introduced into antibodies, which are then conjugated to this compound via SPAAC. For example, azide-activated antibodies have been mixed with this compound for site-specific conjugation oup.com. The conjugation yield and the degree of labeling can be determined using techniques like UV-Vis spectroscopy oup.comwur.nl.
Studies have shown successful site-specific conjugation of antibodies to fluorescent labels like AZDye™ 488 DBCO (an equivalent to AF488 DBCO) via SPAAC oup.com. This allows for the creation of dual-labeled antibodies or antibody-drug conjugates with precise control over the labeling stoichiometry and location rsc.orgacs.org.
Cell Surface Engineering for Bioorthogonal Labeling
Cell surface engineering techniques are employed to introduce bioorthogonal handles, such as azide groups, onto the outer membrane of cells, enabling subsequent labeling with complementary probes like this compound nih.govdianabiotech.com. Metabolic glycoengineering, as discussed in Section 3.1.1, is a prominent method for this purpose, introducing azide-modified sialic acids onto the cell surface acs.orgnih.gov.
Once azide groups are present on the cell surface, this compound can readily react via SPAAC, allowing for fluorescent labeling of the cell membrane nih.gov. This technique has been used to study cell surface dynamics and to attach functionalized nanoparticles or other probes to cells acs.orgresearchgate.netnih.gov. The efficiency of labeling can be assessed using flow cytometry by measuring the increase in cell membrane fluorescence intensity after incubation with this compound acs.orgnih.gov.
Sequential and Multiplexed Labeling Protocols in Complex Biological Samples
This compound can be incorporated into sequential and multiplexed labeling protocols, allowing for the simultaneous or consecutive visualization of multiple targets within complex biological samples uni-freiburg.dersc.orgwur.nl. The bioorthogonality of the DBCO-azide reaction is key to these applications, as it allows for specific labeling without cross-reactivity with other functional groups present in the sample.
In multiplexed labeling, different bioorthogonal reactions can be used in parallel or sequentially. For example, a sample might be labeled with an azide-modified probe that reacts with a DBCO-functionalized molecule like this compound, while simultaneously or subsequently being labeled with a tetrazine-modified probe that reacts with a trans-cyclooctene (B1233481) (TCO)-functionalized molecule lumiprobe.com. This orthogonality allows for the specific labeling of distinct targets within the same sample.
Sequential labeling protocols might involve introducing different bioorthogonal handles at different time points or locations, followed by labeling with corresponding fluorescent probes like this compound. This can be particularly useful for tracking dynamic processes or visualizing multiple components in complex biological systems.
Preparation of this compound Functionalized Nanoparticles and Nanoemulsions for Research Applications
This compound is used to functionalize nanoparticles and nanoemulsions, creating fluorescent probes for various research applications, including imaging and targeted delivery acs.orggoogle.comchemrxiv.orglucerna-chem.ch. Functionalization is typically achieved by conjugating this compound to nanoparticles or nanoemulsions that have been modified to display azide groups on their surface.
For nanoemulsions, DBCO-lipids can be incorporated during the preparation process, resulting in nanoemulsions with surface-exposed DBCO groups escholarship.orgfigshare.comacs.org. These DBCO-functionalized nanoemulsions can then be reacted with azide-containing molecules, such as azide-modified dyes or targeting ligands, via SPAAC escholarship.orgnih.govacs.org. Studies have described the preparation of DBCO-functionalized perfluorocarbon nanoemulsions (DBCO-PFC-NE) and their subsequent labeling with AF488 azide to create fluorescently labeled nanoemulsions (AF-PFC-NE) escholarship.orgnih.govacs.org. The efficiency of this click reaction can be quantified by measuring the fluorescence of the conjugated dye escholarship.orgnih.gov.
Similarly, nanoparticles can be functionalized with azide groups, either through the use of azide-containing ligands or polymers during synthesis or by post-synthetic modification chemrxiv.orgd-nb.info. These azide-functionalized nanoparticles can then be conjugated to this compound via SPAAC, rendering them fluorescent for imaging or tracking purposes chemrxiv.orgd-nb.info. The quantification of azide groups on the nanoparticle surface is important for controlling the degree of labeling with this compound chemrxiv.orgd-nb.inforesearchgate.net. Methods for quantifying azide density on nanoparticles include fluorescence-based assays and UV-Vis spectroscopy chemrxiv.orgd-nb.info.
Research Applications of Dbco Af488 in Biological Systems
Cellular and Subcellular Imaging in Live and Fixed Samples
Dbco-AF488 is extensively used for both live and fixed cell imaging due to the biocompatibility of the copper-free click reaction and the favorable properties of the AF488 fluorophore lumiprobe.combaseclick.eulumiprobe.comwikipedia.orgnih.govfishersci.ficenmed.comnih.govbiorxiv.orgfrontiersin.org. It allows for the visualization of azide-tagged molecules within complex biological environments.
Live-Cell Labeling and Real-Time Visualization
The ability of this compound to participate in copper-free click chemistry is crucial for live-cell applications, as it avoids the toxicity associated with copper catalysts used in traditional click reactions lumiprobe.combaseclick.eulumiprobe.com. This allows for the labeling of biomolecules within living cells without significantly impacting cellular viability nih.gov. Studies have demonstrated its use in labeling azide-containing biomolecules inside live cells and even whole organisms lumiprobe.comlumiprobe.com. For instance, it has been used in conjunction with metabolic labeling strategies where azide (B81097) groups are incorporated into newly synthesized biomolecules, which are then tagged with this compound for visualization lumiprobe.comlumiprobe.comnih.govbiorxiv.org.
Tracking of Specific Cellular Components (e.g., Teichoic Acids, Exosomes, Cholesterol-Rich Domains)
This compound can be used to track the localization and dynamics of specific cellular components that have been metabolically labeled with azide-modified precursors. For example, it has been employed to label and track teichoic acids (TAs) in bacteria after metabolic incorporation of azide-modified choline (B1196258) analogs nih.govrsc.orgbiorxiv.org. This allows researchers to study the distribution and modification of TAs during bacterial growth and in different genetic backgrounds nih.govbiorxiv.org. While the provided search results specifically highlight teichoic acids and general cellular component labeling, the principle of using this compound with azide-tagged precursors can be extended to other cellular components like exosomes or cholesterol-rich domains if appropriate azide-modified probes are available. One study mentions using AF488-DBCO-NE (nanoemulsion) for in situ macrophage labeling and tracking in a mouse model of acute inflammation, suggesting its potential for tracking specific cell types or associated components in vivo nih.govresearchgate.net.
Analysis of Membrane Protein Dynamics and Conformational Changes
This compound can be used in conjunction with bioorthogonal chemistry to study membrane protein dynamics. By genetically encoding or metabolically incorporating azide-modified amino acids at specific sites within membrane proteins, this compound can be site-specifically attached. This fluorescent label can then be used to monitor conformational changes or movement of the labeled protein using techniques like voltage clamp fluorometry elifesciences.orgelifesciences.orgnih.gov. Studies on the Shaker Kv channel, a voltage-gated potassium channel, have utilized AF488-DBCO to label azide-modified channels and observe fluorescence changes associated with voltage-dependent conformational changes elifesciences.orgnih.gov. This approach allows for the investigation of protein dynamics in a more precise manner compared to traditional methods elifesciences.orgnih.gov.
Imaging of Bacterial Cell Wall Biosynthesis and Components
This compound is a valuable tool for studying bacterial cell wall synthesis and composition. Metabolic labeling with azide-modified D-amino acids, which are incorporated into peptidoglycan, followed by labeling with this compound allows for the visualization of newly synthesized cell wall material biorxiv.orgrsc.orgnih.govacs.org. This technique has been applied to study peptidoglycan synthesis in various bacteria, including Streptococcus pneumoniae and Mycobacterium smegmatis biorxiv.orgrsc.org. It enables researchers to investigate the spatial and temporal aspects of cell wall growth and identify factors affecting this process biorxiv.orgrsc.org. Furthermore, this compound has been used to label teichoic acids, another major component of the cell wall in Gram-positive bacteria, providing insights into their localization and modification nih.govbiorxiv.org.
Molecular and Macromolecular Probing
Beyond cellular imaging, this compound is used for probing various molecules and macromolecules in biological contexts baseclick.eulumiprobe.comwikipedia.orgfishersci.fibiorxiv.orgrsc.orgnih.govnih.govuni-freiburg.decarlroth.comacs.org. Its ability to selectively label azide-containing species via click chemistry makes it suitable for characterizing the structure, distribution, and interactions of various biopolymers.
Characterization of Biopolymer Structures and Distributions
This compound can be used to fluorescently label azide-modified biopolymers, allowing for their visualization and characterization. This includes probing the distribution of metabolically labeled glycans biorxiv.org. By incorporating azide-modified sugars into glycoproteins or glycolipids, this compound can be used to visualize their location and abundance within cells or tissues biorxiv.orgacs.org. This is particularly useful for studying the glycocalyx and changes in glycosylation patterns. Furthermore, the labeling of bacterial cell wall components like peptidoglycan and teichoic acids with this compound provides a means to characterize their distribution and organization within the bacterial envelope baseclick.eursc.orguni-freiburg.de. The click reaction with this compound allows for stable attachment of the fluorophore, enabling detailed imaging and analysis of these biopolymers baseclick.eursc.org.
Data Table: Properties of AF 488 DBCO
| Property | Value | Source |
| Appearance | Orange solid | lunanano.ca |
| Molecular Weight | 936.08 g/mol | lumiprobe.com |
| Molecular Formula | C48H49N5O11S2 | lumiprobe.com |
| Solubility | Water, DMSO, DMF, methanol | lumiprobe.com |
| Excitation Maximum (λex) | 495 nm | lumiprobe.comlunanano.ca |
| Emission Maximum (λem) | 519 nm | lumiprobe.comlunanano.ca |
| Fluorescence Quantum Yield | 0.91 | lumiprobe.comlunanano.ca |
| Storage Conditions | -20°C in the dark | lumiprobe.comlunanano.ca |
Investigation of Antibody-Drug Conjugates (ADCs) as Research Tools
This compound has been employed in the development and evaluation of Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver cytotoxic payloads to target cells, such as cancer cells, by conjugating a drug to a monoclonal antibody. researchgate.netrsc.org Site-specific modification strategies are crucial for generating homogeneous ADCs with improved pharmacological profiles compared to heterogeneous conjugates. rsc.org
In studies investigating enzymatic methods for site-specific antibody modification, this compound has been used as a reporter molecule. For instance, in the development of an enzymatic toolbox using Pyrococcus horikoshii biotin (B1667282) ligase for site-specific payload conjugation to antibodies like trastuzumab, strain-promoted azide-alkyne cycloaddition with this compound was used to yield conjugates. researchgate.netresearchgate.net This approach allowed for the site-specific coupling of an azide-bearing linker (desthiobiotin azide) to a recognition tag (p67 domain) engineered onto the antibody, followed by reaction with this compound. researchgate.net The resulting fluorescently labeled antibodies serve as surrogates for ADCs, enabling the assessment of conjugation efficiency and specificity. pubcompare.ai
Studies have shown that ADCs generated using such site-specific enzymatic methods followed by click chemistry with DBCO-linkers and payloads (like DBCO-Val-Cit-PAB-MMAE) exhibit potent activity against antigen-positive cell lines. researchgate.net this compound, in this context, acts as a fluorescent tag to visualize and quantify the successful conjugation to the antibody, aiding in the optimization of ADC synthesis strategies. pubcompare.ai
Studies of Exosome Uptake and Intracellular Trafficking Pathways
This compound is a valuable tool for tracking the uptake and intracellular trafficking of exosomes. Exosomes are small extracellular vesicles involved in cell-cell communication and are being explored as potential delivery vehicles for therapeutics. nih.govnih.gov Understanding how cells internalize and process exosomes is critical for developing exosome-based therapies. researchgate.net
Copper-free click chemistry, utilizing this compound, provides a method for fluorescently labeling the surface of isolated exosomes. researchgate.netkcl.ac.uk In one approach, primary amine groups on exosomal surface proteins are first reacted with a DBCO-NHS ester, followed by the copper-free click reaction with an azide-functionalized AF488 dye (AF488-azide). kcl.ac.uk This two-step labeling strategy allows for the covalent attachment of the fluorophore to the exosomal membrane. kcl.ac.uk
Studies using this compound-labeled exosomes have investigated the factors influencing exosome uptake by target cells. For example, research on pancreatic cancer cells utilized AF488-labeled exosomes to study uptake properties, demonstrating time- and dose-dependent internalization. researchgate.net The fluorescent labeling enables visualization of exosome distribution within cells over time using techniques like fluorescence microscopy. nih.govresearchgate.net This allows researchers to monitor the pathways exosomes take after entering the cell, including potential targeting to lysosomes. nih.gov
Furthermore, metabolic labeling strategies combined with click chemistry have been used to introduce azide groups onto newly synthesized proteins or glycans of exosome-secreting cells. Subsequent reaction with DBCO-reporter groups, such as this compound, allows for labeling of the exosomes themselves, providing a way to study their biogenesis and fate. nih.gov
Mechanistic Investigations of Biological Processes
This compound is also applied in mechanistic studies to elucidate various biological processes by enabling the fluorescent labeling of specific biomolecules or structures.
Elucidation of Cell Wall Remodeling Pathways
This compound has been utilized to study cell wall remodeling, particularly in bacteria. The bacterial cell wall is a dynamic structure that undergoes continuous synthesis and modification. nih.gov Understanding these processes is important for developing new antimicrobial strategies.
Metabolic labeling combined with click chemistry is a powerful approach to study cell wall synthesis. By providing bacteria with modified building blocks containing azide groups, these tags can be incorporated into the peptidoglycan or other cell wall components during biosynthesis. ntu.edu.sgacs.org Subsequent reaction with a DBCO-fluorophore like this compound allows for visualization of the newly synthesized cell wall material. ntu.edu.sgbiorxiv.org
For example, studies investigating peptidoglycan synthesis in Staphylococcus aureus have used D-amino acids modified with azide groups (e.g., D-LysAz). biorxiv.org After incorporation into the peptidoglycan scaffold, the azide-labeled bacteria are treated with Dbco-fluorescein (Dbco-Fl) or this compound, resulting in fluorescent tagging of the cell wall. biorxiv.org Confocal microscopy can then be used to monitor the labeling pattern, providing insights into where new cell wall material is being deposited. ntu.edu.sgbiorxiv.org This method has revealed that cellular fluorescence levels correlate with the accessibility of molecules to the peptidoglycan scaffold. biorxiv.org
This compound has also been used in studies investigating teichoic acids, important components of the cell wall in Gram-positive bacteria like Streptococcus pneumoniae. Metabolic labeling and subsequent click chemistry with this compound enabled the fluorescent labeling of teichoic acids, allowing for their analysis by gel electrophoresis and super-resolved microscopy. researchgate.net This approach facilitated the titration of the amount of teichoic acids per cell and the determination of the ratio of wall teichoic acids (WTA) to lipoteichoic acids (LTA) at different growth phases. researchgate.net
Monitoring of Viral Infection Dynamics in Research Models
Fluorescent labeling of viruses is a technique used to monitor viral infection dynamics, including entry, replication, and spread within host cells and organisms. This compound can be employed in strategies for labeling viruses, particularly through bioorthogonal chemistry.
While traditional pre-labeling of viruses with fluorescent dyes can sometimes affect viral infectivity, in situ labeling strategies using bioorthogonal chemistry offer an alternative approach. researchgate.net One method involves modifying viruses or host cells with azide groups and then using a DBCO-fluorophore for labeling during or after infection.
Research exploring in situ fluorescent labeling of viruses has shown that a DBCO dye can conjugate to azide-modified pseudotype viruses in lung tissues through in vivo bioorthogonal chemistry. researchgate.net Although the specific fluorophore in this instance is referred to as a "DBCO-functionalized fluorescence," this compound, with its DBCO moiety and AF488 fluorophore, is suitable for such applications. This in situ approach has been shown to preserve viral infectivity and immunogenicity more effectively than conventional pre-labeling methods, making it a promising strategy for imaging and tracking viral infection in vivo. researchgate.net
Furthermore, studies investigating viral exploitation of host metabolic pathways during infection can utilize bioorthogonal labeling. For example, research on Chlamydia trachomatis infection and its interaction with sphingolipid metabolic pathways has employed ω-azido-sphingosine, which can be incorporated into host cell lipids. nih.gov Subsequent staining with this compound via SPAAC click chemistry allows visualization of the distribution of these modified lipids within infected cells using confocal fluorescence microscopy. nih.gov This helps to understand how the bacterium manipulates host lipid metabolism during infection.
Examination of Lipid Organization and Fluidity in Membranes
Cellular membranes are complex, dynamic structures with heterogeneous lipid organization, including the presence of lipid rafts. This compound is used in conjunction with bioorthogonal lipid probes to study membrane organization and fluidity at the nanoscale. csic.esresearchgate.net
Bioorthogonal-based cholesterol probes, such as cholesterol modified with an azide group (chol-N3), can be incorporated into cell membranes. csic.es These azide-modified lipids can then be labeled with this compound through click chemistry in live cells. csic.esresearchgate.net The fluorescently labeled cholesterol probe allows for visualization and characterization of cholesterol-rich nanodomains using super-resolution microscopy techniques like STED nanoscopy. csic.es
Studies using chol-N3 labeled with this compound have provided insights into the dynamics and distribution of cholesterol within the plasma membrane, showing that cholesterol is found both trapped in ordered nanodomains and in more fluid environments. csic.es Combining this compound labeling of lipid probes with other techniques, such as using dyes sensitive to membrane order like Laurdan, allows for a more comprehensive understanding of lipid heterogeneity and fluidity in living cells. researchgate.net This approach helps to investigate the complex nature of cell membranes in real-time and at high resolution. csic.es
This compound has also been used to validate the coupling of DBCO-functionalized microbubbles (MBs) with azide-modified molecules, such as azido-sialoglycans on cell surfaces. nih.gov Efficient labeling of these MBs with the green fluorophore confirms the successful click chemistry linkage, enabling the application of mechanical forces to specific cell surface glycans for studying mechanotransduction. nih.gov
Analytical Techniques and Quantitative Assessment of Dbco Af488 Labeling
Fluorescence Microscopy Techniques for Spatial and Temporal Analysis
Fluorescence microscopy techniques are essential for visualizing the distribution and dynamics of molecules labeled with Dbco-AF488 within cells and tissues. These methods provide spatially detailed images, enabling the localization of labeled targets. wur.nl
Confocal Microscopy for High-Resolution Spatial Localization
Confocal microscopy offers improved optical sectioning and resolution compared to conventional widefield microscopy, making it suitable for high-resolution spatial localization of this compound labeled molecules within cells. wur.nlresearchgate.net This technique can resolve membrane patterns and visualize the subcellular distribution of labeled glycoconjugates or other biomolecules. nih.govbiorxiv.org For instance, confocal imaging has been used to visualize the localization of AF488-DBCO labeled molecules on mycobacteria membranes and to assess the organelle-selective labeling of phospholipids. nih.govbiorxiv.org While providing spatially detailed images, confocal microscopy may be less sensitive to low fluorescence levels compared to flow cytometry, potentially posing challenges when working with small quantities of labeled targets or at early time points. wur.nl
Super-Resolution Microscopy Methods (STED, PALM, dSTORM) for Nanoscale Imaging
Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, enabling imaging with significantly improved spatial resolution, down to the nanoscale (5-20 nm). ibidi.comthermofisher.com These methods, including Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM), are particularly valuable for studying the nanoscale organization and dynamics of biological structures labeled with this compound. ibidi.comthermofisher.comatto-tec.com AF488, the fluorophore component of this compound, is well-suited for these techniques due to its brightness, photostability, and photoswitching capabilities. thermofisher.comatto-tec.com Super-resolution microscopy using AF488-DBCO has been applied to visualize cholesterol-rich nanodomains in cell membranes, providing insights into lipid heterogeneity at the nanoscale. csic.es
Whole-Body Fluorescence Imaging in Preclinical Research Models
Whole-body fluorescence imaging allows for the visualization and tracking of this compound labeled agents in living preclinical research models. This technique provides a macroscopic view of the biodistribution and accumulation of labeled compounds in tissues and organs over time. Whole-body fluorescence imaging has been used in conjunction with this compound labeled nanoemulsions to visualize their localization in inflammatory lesions and organs of the reticuloendothelial system in mice. researchgate.netresearchgate.net This demonstrates the feasibility of using this compound in multimodal imaging approaches for preclinical studies. researchgate.net
Flow Cytometry for Quantitative Cellular Labeling and Analysis
Flow cytometry is a powerful technique for the quantitative analysis of this compound labeling at the single-cell level. It allows for the rapid assessment of fluorescence intensity in large cell populations, providing quantitative data on the extent of labeling and enabling the identification of labeled cell subpopulations. acs.orgbiorxiv.orgunizar.esnih.gov Flow cytometry has been extensively used to quantify the incorporation of azide-modified biomolecules, such as sugars or lipids, by subsequently labeling them with this compound. acs.orgbiorxiv.orgunizar.esnih.gov This method can determine the efficiency of metabolic labeling and the abundance of labeled targets on the cell surface or within organelles. acs.orgbiorxiv.orgnih.govnih.govrsc.org Studies have utilized flow cytometry to assess the concentration-dependent generation of azide (B81097) groups on cell membranes and to quantify labeled teichoic acids in bacteria after reaction with this compound. acs.orgunizar.esnih.govelifesciences.org The relative mean fluorescence intensity (MFI) measured by flow cytometry is often used as a quantitative indicator of labeling efficiency. acs.orgnih.gov
Spectroscopic Methods for Conjugation Yield Determination
Spectroscopic methods, particularly UV-Vis absorbance spectroscopy, are valuable for quantifying the amount of fluorophore conjugated to a molecule or nanoparticle and thus determining the conjugation yield of this compound. wur.nlnih.govnih.govuni-freiburg.de
UV-Vis Absorbance Spectroscopy for Fluorophore Quantification
UV-Vis absorbance spectroscopy is a common method for quantifying fluorophores like AF488 due to their characteristic absorption spectra. wur.nlacs.orgnih.govuni-freiburg.de By measuring the absorbance of a solution containing this compound or a this compound conjugate at the absorption maximum of AF488 (typically around 495 nm), the concentration of the fluorophore can be determined using the Beer-Lambert law, provided the molar extinction coefficient is known. lumiprobe.comchemrxiv.org This allows for the calculation of conjugation efficiency by comparing the amount of conjugated fluorophore to the initial amount of reactive molecules or nanoparticles. wur.nlnih.govnih.gov For example, UV-Vis spectroscopy has been used to create standard curves of azide-fluoro 488 concentrations versus absorbance to calculate the concentration of Dbco bound to a dye after a click reaction. wur.nl It has also been employed to determine the labeling degree of antibodies with fluorescent dyes and DBCO. nih.gov Furthermore, UV-Vis tracking of the characteristic absorbance band of the DBCO triple bond at 308 nm, which disappears upon cycloaddition, can be used as a general strategy to quantify surface azides on nanoparticles during the click reaction, independent of the inorganic core and ligand shell. chemrxiv.orgresearchgate.netd-nb.info
Table 1: Spectroscopic Properties of AF488 Component of this compound
| Property | Value |
| Excitation Maximum (nm) | 495 |
| Emission Maximum (nm) | 519 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 73,000 |
Table 2: Quantification of Surface Azides on Nanoparticles Using UV-Vis Tracking of DBCO Absorbance
| Targeted N₃ Groups per Nanoparticle | ΔA (Absorbance Difference at 308 nm) | Calculated Valency (N₃/NP) |
| 0 | Minimal Change | Not Applicable |
| 2 | Increased Change | 1.75 ± 0.10 d-nb.info |
| 5 | Increased Change | 4.8 ± 0.6 d-nb.info |
| 10 | Increased Change | 9.56 ± 0.10 d-nb.info |
Fluorescence Spectroscopy for Conjugation Efficiency Assessment
Fluorescence spectroscopy and related techniques are fundamental for evaluating the success and efficiency of labeling reactions involving fluorescent probes like this compound. The intrinsic fluorescence properties of the Alexa Fluor 488 (AF488) moiety allow for sensitive detection and quantification of the labeled biomolecule. AF488 exhibits fluorescence excitation and emission maxima at approximately 494 nm and 519 nm, respectively wikipedia.org.
Spectrophotometric methods are commonly used to determine the degree of labeling (DOL), which represents the average number of fluorophore molecules conjugated per biomolecule. This is typically achieved by measuring the absorbance of the labeled conjugate at two wavelengths: the maximum absorbance of the protein (usually 280 nm) and the maximum absorbance of the AF488 dye (494 nm) wikipedia.orgfishersci.fi. Since AF488 also exhibits some absorbance at 280 nm, a correction must be applied to the A280 measurement to account for the dye's contribution fishersci.fi. By using the extinction coefficients for both the protein and AF488, the concentrations of both components in the conjugate can be determined, allowing for the calculation of the DOL wikipedia.orgfishersci.fi.
The efficiency of the click reaction can also be explored by monitoring the fluorescence signal. For instance, in the labeling of DBCO-functionalized nanoparticles with Alexa Fluor 488 azide, the absorbance signal for bound AF488 increased with increasing molar percentages of DBCO, indicating enhanced conjugation effectiveness wikipedia.org. Size-exclusion chromatography can be coupled with absorbance spectroscopy to separate labeled and unbound fluorophore, allowing for the quantification of the bound ligand wikipedia.orgcenmed.com. A standard curve generated using known concentrations of the azide-fluorophore can be used to calculate the concentration of the conjugated dye cenmed.com.
Beyond spectrophotometry, fluorescence detection is integral to various post-labeling analyses. Techniques such as fluorescence imaging, flow cytometry, and fluorescence gel scanning are used to visualize and quantify fluorescently labeled biomolecules in cells or gels after click chemistry nih.govfishersci.fifishersci.iefishersci.cadsmz.de. These methods can provide insights into the distribution and abundance of the labeled species.
Electrophoretic Separation and Densitometric Analysis of Labeled Biomolecules
Electrophoretic techniques, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), are powerful tools for separating labeled biomolecules from unlabeled starting material and assessing the outcome of the conjugation reaction. Following labeling with this compound, samples can be resolved by SDS-PAGE, and the fluorescently labeled species can be visualized directly in the gel using a fluorescent gel scanner fishersci.ficenmed.comresearchgate.net.
SDS-PAGE separates proteins primarily based on their molecular weight. Labeling a protein with one or more molecules of AF488 will result in a mass shift, which can be observed as distinct bands on the gel compared to the unlabeled protein. The presence of multiple fluorescent bands at higher molecular weights than the unlabeled protein band can indicate conjugation with different numbers of fluorophores, highlighting the potential heterogeneity of the labeling reaction .
Densitometric analysis of the fluorescent bands on the gel allows for the quantification of the relative amounts of labeled and unlabeled biomolecule citeab.comnih.govnih.gov. By comparing the intensity of the fluorescent band(s) corresponding to the labeled species with the intensity of the band corresponding to the unlabeled starting material (if present), the labeling efficiency can be estimated. This approach has been used to analyze the click-labeling of teichoic acids with this compound, where densitometry of polyacrylamide gels was used to determine the relative amount of various fluorescent species citeab.com. Similarly, densitometry of western blots has been used to assess the incorporation of modified amino acids followed by click labeling nih.gov.
While SDS-PAGE with in-gel fluorescence provides a relatively simple and accessible method for assessing labeling, it primarily offers information on the size distribution of labeled products and relative labeling efficiency. It does not typically provide precise details about the exact number of fluorophores attached or the specific sites of conjugation.
Mass Spectrometry-Based Confirmation of Conjugation Sites and Stoichiometry
Mass spectrometry (MS) is an indispensable technique for the detailed characterization of biomolecules labeled with this compound, providing precise information about the conjugation sites and stoichiometry. MS can confirm the successful conjugation by detecting the mass increase corresponding to the addition of one or more AF488-DBCO molecules to the target biomolecule citeab.com.
For proteins, mass spectrometry-based proteomic methods, including LC-MS/MS and MALDI MS, are compatible with click chemistry-based labeling strategies nih.govfishersci.cawikipedia.org. These techniques can be used to identify labeled proteins and map the specific amino acid residues that have been modified. By digesting the labeled protein into peptides and analyzing them by MS/MS, the exact peptide(s) containing the conjugated AF488-DBCO can be identified based on their mass and fragmentation pattern . This allows for the pinpointing of the conjugation site(s) within the biomolecule .
Furthermore, mass spectrometry can be used to determine the stoichiometry or degree of labeling (DOL) with high accuracy . By analyzing the mass spectrum of the labeled biomolecule, it is possible to determine the distribution of species with different numbers of fluorophores attached (e.g., protein with 0, 1, 2, etc., AF488 molecules). This provides a quantitative measure of the average number of fluorophores per biomolecule, which is critical for downstream applications. For example, MS analysis was used to confirm the efficiency of labeling and determine the degree of labeling in the development of site-specific antibody-drug conjugates . The stability of the triazole linkage formed by the click reaction is advantageous for MS analysis, as it survives ionization fishersci.ca.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID(s) | Notes |
| This compound / AF488-DBCO / AZDye 488 DBCO | 139031376 (for Alexa Fluor 488 para-isomer) | Conjugate of AF488 and DBCO. A single CID for the conjugate is not readily available. |
| Alexa Fluor 488 azide (AF488 azide) | 139031376 (for Alexa Fluor 488 para-isomer) | Conjugate of AF488 and an azide linker. |
| Alexa Fluor 488 NHS Ester (AF488 NHS-ester) | 139031376 (for Alexa Fluor 488 para-isomer) | Conjugate of AF488 and an NHS ester linker. |
| Alexa Fluor 488 TFP ester (AF488 TFP ester) | 139031376 (for Alexa Fluor 488 para-isomer) | Conjugate of AF488 and a TFP ester linker. |
| Dibenzocyclooctyne (DBCO, ADIBO) | 89780278 | Base structure. Other forms exist (e.g., amine, acid). |
| L-azidohomoalanine (AHA) | 90258944 | CID for the free amino acid. Hydrochloride salt CIDs also exist. |
| 5-ethynyl-2´-deoxyuridine (EdU) | 472172 | |
| Biotin-DIBO / DIFO-Biotin | 102516245 | A type of biotin-cyclooctyne conjugate. |
| L-homopropargylglycine (HPG) | 2761700 | CID for L-Homopropargylglycine. |
| N-azidoacetylgalactosamine | 86674075 | CID for the non-acetylated form. Tetraacetylated form CIDs also exist. |
| 15-azidopentadecanoic acid | Not readily available | Azide-modified fatty acid. |
| Tetraacetylated N-azidoacetylglucosamine | Not readily available | Acetylated, azide-modified sugar. |
| Tetraacetylfucose alkyne | Not readily available | Acetylated, alkyne-modified sugar. |
| DBCO-mPEG | 134159730 (for mPEG4-DBCO) | A type of DBCO-PEG conjugate. CID is for a specific PEG size. |
| Sodium dodecyl sulfate (B86663) (SDS) | 3423265 | |
| Dithiothreitol (DTT) | 446094 | |
| Azide | N/A | Functional group. |
| Alkyne | N/A | Functional group. |
| Teichoic acids (TA), Lipoteichoic acids (LTA), Wall teichoic acids (WTA) | N/A | Classes of biomolecules. |
| Proteins, DNA, RNA, Glycoproteins, Lipids | N/A | Classes of biomolecules. |
| Copper(I) catalyst (Cu(I)) | N/A | Element/ion. |
Data Tables
While specific quantitative data tables detailing this compound labeling efficiency across various biomolecules were not extensively available in the provided search snippets, the text describes the types of data obtained from the analytical techniques. Below are conceptual examples of how such data might be presented, illustrating the insights gained from each method.
Conceptual Table 1: Fluorescence Spectroscopy Data for Labeling Efficiency
This table illustrates how absorbance measurements can be used to calculate the Degree of Labeling (DOL).
| Sample | A280 (Measured) | A494 (Measured) | Corrected A280 (Protein) | Protein Concentration | Dye Concentration | Degree of Labeling (DOL) |
| Labeled Biomolecule | [Value] | [Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Unlabeled Biomolecule | [Value] | 0 | [Calculated Value] | [Calculated Value] | 0 | 0 |
Note: This is a conceptual table. Actual calculations require specific extinction coefficients for the biomolecule and AF488.
Conceptual Table 2: Densitometric Analysis of SDS-PAGE Gel
This table illustrates how densitometry of fluorescent bands on an SDS-PAGE gel can indicate labeling efficiency and heterogeneity.
| Sample | Band Description | Relative Fluorescence Intensity | Interpretation |
| Labeled Biomolecule | Unlabeled Biomolecule Band | [Low Value] | Residual unlabeled material |
| Labeled Band (e.g., +1 Dye) | [Medium Value] | Biomolecule conjugated with 1 dye | |
| Labeled Band (e.g., +2 Dyes) | [Higher Value] | Biomolecule conjugated with 2 dyes | |
| Unlabeled Biomolecule | Unlabeled Biomolecule Band | [High Value] | Unlabeled starting material |
Note: This is a conceptual table. Actual band intensities and interpretations depend on the specific experiment and biomolecule.
Conceptual Table 3: Mass Spectrometry Data for Stoichiometry
This table illustrates how mass spectrometry can reveal the distribution of labeled species and the average DOL.
| Sample | Detected Species | Observed Mass | Theoretical Mass (Unlabeled + n * Dye) | Number of Dyes (n) | Relative Abundance |
| Labeled Biomolecule | Unlabeled Biomolecule | [Mass] | [Mass] | 0 | [Percentage] |
| Biomolecule + 1x AF488-DBCO | [Mass] | [Mass + MW_Dye] | 1 | [Percentage] | |
| Biomolecule + 2x AF488-DBCO | [Mass] | [Mass + 2 * MW_Dye] | 2 | [Percentage] | |
| ... | ... | ... | ... | ... | |
| Average DOL | [Calculated Average] |
Note: This is a conceptual table. Actual masses and abundances depend on the specific biomolecule and labeling efficiency. MW_Dye refers to the molecular weight of the AF488-DBCO moiety.
Comparative Studies of Dbco Af488 with Other Labeling Reagents
Comparative Analysis of Cyclooctyne Reactivity and Labeling Efficiency (e.g., BCN, DIBO, DBCO)
The reactivity of strained cyclooctynes in SPAAC reactions varies depending on their structure and the azide (B81097) reaction partner. DBCO (dibenzocyclooctyne), BCN (bicyclo[6.1.0]nonyne), and DIBO (dibenzoazacyclooctyne or ADIBO) are commonly used strained alkynes. DBCO derivatives are noted for possessing reasonably fast kinetics and good stability in aqueous buffers with sufficient hydrophilicity interchim.fr. They are specifically designed for copper-free click chemistry, reacting more rapidly with azide groups than other cyclooctynes through SPAAC biotium.com.
Studies comparing DBCO and BCN with benzyl (B1604629) azide have shown that DBCO reacts approximately 3.4 times faster than BCN nih.gov. However, an inverse order of reactivity is observed with aromatic phenyl azide, where BCN reacts about 6 times faster than DBCO nih.gov. The reaction rates between phenyl azide and DBCO or BCN are reported as 0.033 M⁻¹·s⁻¹ and 0.2 M⁻¹·s⁻¹, respectively, in CH₃CN:H₂O (3:1) nih.gov. The presence of sp²-hybridized carbon atoms in the 8-membered ring of DBCO contributes to its enhanced reaction rate with certain azides compared to BCN nih.gov.
DIBO derivatives have also been explored, and modifications like oxidation of the alcohol moiety in DIBO to a carbonyl (keto-DIBO) have shown increased reaction rates nih.gov. Rate constants of up to 3.9 M⁻¹·s⁻¹ have been observed for modified DIBO, which is significantly higher than the reaction between DIBO and benzyl azide under the same conditions nih.gov.
Despite the generally lower reaction rate of BCN compared to DBCO, BCN offers advantages in some cases due to its smaller size, lower lipophilicity, and simpler synthesis bldpharm.com. DBCO is often preferred for copper-free click chemistry due to its high reactivity towards azides, allowing for efficient conjugation within a relatively short time frame (4-17 hours at room temperature) lumiprobe.com.
Here is a summary of reported reaction rates for selected cyclooctynes with different azides:
| Cyclooctyne | Azide Partner | Solvent System | Rate Constant (M⁻¹·s⁻¹) | Reference |
| DBCO | Benzyl azide | Not specified | 0.24 | nih.gov |
| BCN | Benzyl azide | Not specified | 0.07 | nih.gov |
| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | 0.033 | nih.gov |
| BCN | Phenyl azide | CH₃CN:H₂O (3:1) | 0.2 | nih.gov |
| Modified DIBO | Not specified | Not specified | Up to 3.9 | nih.gov |
DBCO also exhibits bioorthogonality, meaning it does not react with other functional groups commonly found in biological systems, such as amines and hydroxyls lumiprobe.com. Its reaction with azides is significantly faster than with sulfhydryl groups interchim.fr.
Evaluation Against Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Biological Systems
CuAAC is a widely used click chemistry method known for its high reaction rates acs.org. However, its primary limitation in biological applications, particularly in live cells or in vivo settings, is the requirement for a copper(I) catalyst, which can be toxic bldpharm.comacs.org. Copper(I) can generate reactive oxygen species and interfere with biological processes bldpharm.com.
SPAAC, utilizing strained alkynes like DBCO-AF488, overcomes this limitation by proceeding efficiently without a metal catalyst, making it more suitable for biological environments biotium.combldpharm.comacs.org. While SPAAC reactions are generally slower than CuAAC reactions (approximately 100-fold slower according to one source) acs.org, the absence of copper toxicity is a significant advantage for live-cell and in vivo labeling biotium.comacs.org.
Studies comparing SPAAC (using DBCO) and CuAAC for labeling proteins in cells have shown that SPAAC can provide consistently higher signal-to-background ratios for in situ imaging compared to CuAAC nih.gov. This is attributed, in part, to the ability to use reduction and alkylation agents to inhibit the reaction of the fluorophore-cyclooctyne with free thiols, thereby reducing background staining, a strategy that may not be as readily applicable or effective with CuAAC due to the presence of copper nih.gov.
This compound, as a DBCO conjugate, is specifically designed for copper-free click chemistry, making it suitable for labeling cell extracts or live cells without the toxicity issues associated with copper catalysts biotium.com. This is crucial for maintaining cell viability and physiological relevance during labeling experiments.
Assessment Relative to Alternative Bioconjugation Chemistries (e.g., Maleimide-Thiol Reactions)
Traditional bioconjugation methods, such as maleimide-thiol reactions, are widely used but often lack site-specificity and control over stoichiometry, leading to heterogeneous products nih.gov. Maleimide-thiol coupling typically targets cysteine residues, which may be present at multiple locations in a protein, resulting in random labeling nih.gov.
Click chemistry, including SPAAC with reagents like this compound, offers superior control over stoichiometry and enables site-specific labeling when the azide or alkyne handles are introduced at specific sites, for example, through genetic incorporation of unnatural amino acids or enzymatic modification nih.govfrontiersin.orgrsc.org.
A head-to-head comparison of maleimide-thiol conjugation and SPAAC (using DBCO-PEG) for conjugating VHH antibodies demonstrated that SPAAC allowed for controllable stoichiometry and produced defined conjugates, whereas maleimide-thiol conjugation resulted in diverse reaction products nih.govresearchgate.net. Furthermore, the functional binding capacities of VHHs after click chemistry were found to be at least equal to or better than those of maleimide-thiol conjugates nih.govresearchgate.net.
While maleimide-thiol reactions are generally faster than SPAAC acs.org, the ability of click chemistry to achieve precise, site-specific labeling with defined stoichiometry is a significant advantage for many applications, particularly in developing homogeneous bioconjugates for targeted delivery or advanced imaging nih.govfrontiersin.org. Although the DBCO-azide cycloaddition can require longer incubation times compared to thiol-maleimide cycloadditions, the defined product and preserved biomolecule function can be critical advantages nih.govacs.org.
It is theoretically possible to perform maleimide-thiol and click chemistry conjugations simultaneously in a one-step approach due to their orthogonal reactivity uzh.ch. However, given the faster kinetics of the maleimide-thiol reaction, it is often performed first, followed by purification before the azide-alkyne reaction uzh.ch.
Impact of Diverse Fluorophore Properties on Research Outcomes
The choice of fluorophore conjugated to a click chemistry handle like DBCO significantly impacts the outcome of labeling and imaging experiments. Fluorophore properties such as brightness, photostability, excitation and emission spectra, water solubility, and sensitivity to the local environment (e.g., pH) are critical considerations thermofisher.comdianova.comrsc.orgnih.gov.
Alexa Fluor 488, the fluorophore in this compound, is a widely used green-fluorescent dye known for its superior properties compared to traditional fluorophores like fluorescein (B123965) (FITC) thermofisher.comdianova.combiosyn.com. Alexa Fluor 488 exhibits strong absorption, high extinction coefficient, and much greater photostability than fluorescein, allowing for longer observation times and image capture thermofisher.com. Its fluorescence is relatively insensitive to pH changes between 4 and 10, which is advantageous for biological applications thermofisher.comdianova.combiosyn.com. Alexa Fluor 488 is also water-soluble, which facilitates labeling reactions in aqueous buffers and makes conjugates resistant to precipitation and aggregation, reducing background staining thermofisher.comdianova.com.
The chemical nano-environment around the fluorophore, influenced by the labeling strategy and the target molecule, can affect its photophysical properties and potentially induce quenching rsc.org. The linker between the DBCO moiety and the fluorophore, such as a PEG spacer, can influence water solubility and minimize steric hindrance, potentially impacting labeling efficiency and the conjugate's behavior in biological systems lumiprobe.com.
Different fluorophores have varying effects on the conjugated biomolecule's properties, such as affinity nih.gov. Studies have shown that the degree of enrichment of labeled Fab fragments on mitotic chromosomes varied depending on the conjugated dye; green fluorescent dyes like Alexa Fluor 488 generally showed higher enrichment compared to red and far-red dyes nih.gov. This suggests that the dye properties can influence the behavior and localization of the labeled molecule within cells nih.gov.
The spectral properties of the fluorophore are crucial for multicolor imaging, requiring dyes with well-separated excitation and emission spectra to minimize bleed-through nih.gov. Alexa Fluor 488 is often used in combination with other spectrally distinct dyes for multiplexed experiments dianova.comnih.gov.
Ultimately, the optimal fluorophore choice depends on the specific application, including the required brightness, imaging modality (e.g., confocal microscopy, flow cytometry, super-resolution microscopy), potential for phototoxicity (especially with shorter wavelengths), and the need for multicolor labeling dianova.comrsc.orgnih.govnih.gov. Alexa Fluor 488's favorable properties make it a popular choice for various fluorescence-based research applications when conjugated via click chemistry.
Future Directions and Emerging Research Avenues for Dbco Af488
Development of Novel Hybrid Probes and Multifunctional Systems
A key future direction involves the integration of DBCO-AF488 into novel hybrid probes and multifunctional systems. This approach aims to combine the fluorescent properties of AF488 with other functionalities or targeting mechanisms within a single construct. For instance, this compound can be conjugated to nanoparticles, antibodies, peptides, or other biomolecules to create probes capable of specific targeting and visualization wur.nlacs.org.
Research is exploring the creation of multifunctional nanoparticles functionalized with DBCO for subsequent click chemistry with azide-containing molecules, including fluorophores like AF488 wur.nl. This allows for the development of versatile platforms for imaging and potentially therapeutic applications wur.nl. The ability to attach AF488 via DBCO to various nanocarriers, such as perfluorocarbon (PFC) nanoemulsions or PLGA-PFCE nanoparticles, facilitates the development of probes for multimodal imaging and targeted delivery wur.nlresearchgate.net.
Furthermore, hybrid systems can involve combining this compound labeling with other bioorthogonal reactions or labeling strategies for multi-target visualization or the creation of complex molecular architectures nih.gov. The specificity of the DBCO-azide reaction allows for precise attachment, which is crucial for building well-defined hybrid probes.
Integration with Advanced Multimodal Imaging Modalities
The integration of this compound with advanced multimodal imaging modalities represents another significant avenue for future research. While AF488 provides excellent fluorescence imaging capabilities, combining it with other techniques can offer complementary information and enhanced imaging depth or resolution.
Strategies involve creating probes that incorporate the this compound module alongside components for other imaging modalities, such as PET, MRI, or other optical techniques researchgate.netresearchgate.net. For example, researchers are developing click-ready nanoparticles that can be functionalized with this compound for fluorescence imaging and also contain elements for 19F MRI, enabling a multimodal approach for cellular detection and tracking wur.nlresearchgate.net. The bioorthogonal click chemistry facilitated by this compound allows for the modular assembly of such multimodal probes wur.nl.
Emerging research also explores the combination of fluorescence imaging using this compound with techniques like mid-infrared photothermal (MIP) imaging. This allows for correlative studies, where the azide-tagged molecules can be visualized by MIP before the click reaction and subsequently by fluorescence after labeling with this compound, providing insights into reaction efficiency and molecular distribution nih.govbiorxiv.org.
Expanding Applications in Complex Biological Matrices and in vivo Research Models
Expanding the applications of this compound into complex biological matrices and in vivo research models is a crucial future direction. The copper-free nature of the SPAAC reaction is particularly advantageous for live cell and in vivo applications, where copper can be cytotoxic lumiprobe.combaseclick.eu.
This compound is being utilized for labeling azide-containing biomolecules in live cells and even whole organisms lumiprobe.comlumiprobe.com. This includes metabolic labeling strategies where azide (B81097) groups are incorporated into specific biomolecules, such as glycans or proteins, which are then targeted by this compound for visualization acs.orgacs.orgresearchgate.net. Studies have demonstrated the successful use of this compound for labeling azide-modified cells, including cancer cells and immune cells, for tracking and analysis in complex biological environments acs.orgacs.orgbiorxiv.org.
Research is also moving towards in vivo applications, such as the in situ labeling of viruses or bacteria in living animals using bioorthogonal chemistry with DBCO-functionalized dyes like AF488 researchgate.netacs.org. This allows for the tracking of pathogens or other biological entities in a more native context. The potential for using this compound in conjunction with metabolically incorporated azides for in vivo imaging and studying biological processes is being actively explored csic.es.
Studies evaluating the efficiency of this compound labeling in complex matrices like cell lysates and its potential for in vivo investigations are ongoing nih.gov. The development of optimized labeling protocols for exosomes using click chemistry with AF488-azide and DBCO-NHS highlights the efforts to apply this technology to study extracellular vesicles in biological systems and potentially in vivo nih.gov.
Elucidation of Intricate Biological Mechanisms through Enhanced Labeling Specificity and Control
The high specificity and control offered by the DBCO-azide click reaction with this compound are enabling researchers to delve deeper into intricate biological mechanisms. By specifically labeling azide-tagged molecules, researchers can visualize and track their localization, dynamics, and interactions within the complex cellular environment.
Metabolic labeling strategies, where azide-modified unnatural amino acids or sugars are incorporated into proteins or glycans, followed by labeling with this compound, allow for the study of specific protein synthesis, trafficking, or glycosylation patterns nih.govresearchgate.net. This site-specific and chemoselective labeling approach provides a powerful tool to investigate the functions and dynamics of target biomolecules in their native context nih.govrsc.org.
This compound has been used to track conformational changes in proteins, such as voltage-dependent ion channels, by site-specifically labeling them with azide groups and observing the fluorescence response upon stimulation nih.gov. This level of control in labeling allows for the correlation of molecular dynamics with biological function.
Q & A
Q. What is the chemical mechanism underlying DBCO-AF488’s role in bioorthogonal labeling, and how does it compare to alternative methods like Tetrazine-AF488?
this compound leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction, to conjugate with azide-modified biomolecules (e.g., oligonucleotides or teichoic acids). This reaction avoids cytotoxicity associated with copper catalysts, making it ideal for live-cell studies. In contrast, Tetrazine-AF488 relies on inverse electron-demand Diels-Alder reactions, which are faster but require tetrazine-functionalized substrates .
Q. How do researchers determine the optimal concentration of this compound for cell lysate labeling to avoid saturation or insufficient binding?
Optimal concentrations are determined via absorbance spectroscopy (ε = 73,000 M⁻¹·cm⁻¹ at 494 nm) and titration experiments. For example, in Streptococcus pneumoniae studies, this compound was used at 3.7 µM with cell lysates up to 2.9 × 10⁸ cells/mL. Excess unreacted dye is blocked with competitive ligands (e.g., 100 mM aCho) to minimize background fluorescence .
| Parameter | Value/Procedure | Reference |
|---|---|---|
| Absorbance wavelength | 494 nm | |
| Molar extinction coefficient | 73,000 M⁻¹·cm⁻¹ | |
| Competitive blocking | 100 mM aCho post-incubation |
Q. What methodologies ensure precise quantification of this compound-labeled biomolecules in polyacrylamide gel electrophoresis (PAGE)?
Fluorescently labeled species are resolved using 12% or 17% acrylamide gels, with migration patterns validated against controls (e.g., phosphocholine-triazole-AF488). Thiol-reducing agents like DTT should be avoided, as they react with this compound, generating side products (*denoted with * in gels). Gels are imaged under UV transillumination for quantitative analysis .
Advanced Research Questions
Q. How can researchers address unexpected fluorescent bands or smearing when using this compound in PAGE under reducing conditions?
Side reactions between this compound and thiols (e.g., DTT) or primary amines in proteins can produce non-specific bands. Mitigation strategies include:
Q. How should discrepancies in this compound migration patterns under varying acrylamide concentrations (12% vs. 17%) be reconciled?
Higher acrylamide concentrations (17%) impede the migration of small molecules like free this compound, whereas lower concentrations (12%) improve separation of phosphocholine-triazole-AF488. Researchers should:
- Standardize gel percentages based on target molecule size.
- Include internal controls (e.g., unreacted this compound) for migration calibration .
Q. What frameworks (e.g., PICO, FINER) are suitable for designing studies using this compound to ensure methodological rigor?
- PICO : Define P opulation (e.g., bacterial cell lysates), I ntervention (this compound labeling), C omparison (Tetrazine-AF488), and O utcome (labeling efficiency quantified via fluorescence).
- FINER : Ensure questions are F easible (e.g., accessible reagents), I nteresting (novel applications in periplasmic protein tracking), N ovel (addressing gaps in SPAAC optimization), E thical (validated protocols), and R elevant (applicability to glycobiology) .
Data Analysis & Contradiction Management
Q. How can linear regression models resolve contradictions in this compound titration data?
In titration experiments, linear regression of fluorescence intensity vs. cell concentration identifies the intercept as the equivalence point (e.g., 5.52 × 10⁸ cells/mL in Streptococcus pneumoniae lysates). Outliers are evaluated for non-specific binding or incomplete blocking .
Q. What strategies validate this compound labeling specificity when co-migrating bands obscure target signals?
- Use orthogonal techniques like mass spectrometry to confirm labeled species.
- Compare labeling efficiency in knockout vs. wild-type strains (e.g., TA-deficient mutants).
- Optimize pulse-chase labeling durations to reduce background .
Experimental Design Tables
Q. Table 1: Key Parameters for this compound Labeling in Cell Lysates
| Parameter | Value | Evidence |
|---|---|---|
| Incubation time | 24 h at room temperature | |
| Blocking agent | 100 mM aCho | |
| Detection limit | 1.9–3.7 µM this compound |
Q. Table 2: Gel Electrophoresis Conditions for this compound-Labeled Species
| Acrylamide (%) | Migration Behavior | Use Case |
|---|---|---|
| 12% | Improved separation of small molecules | Phosphocholine analysis |
| 17% | Reduced background from free this compound | High-resolution TA imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
